(Z)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
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Description
(Z)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C24H23N7O and its molecular weight is 425.496. The purity is usually 95%.
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Biological Activity
The compound (Z)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the various aspects of its biological activity, including its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole-pyrimidine ring system linked to a piperazine moiety, which is known for enhancing biological activity through improved solubility and bioavailability. The structural formula can be represented as follows:
- Molecular Formula : C24H25N7O3
- Molecular Weight : 459.51 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
- PARP Inhibition : Compounds with similar structures have been shown to inhibit Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can lead to increased apoptosis in cancer cells by preventing DNA repair in cells with damaged DNA .
- Cytotoxicity Against Cancer Cells : Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various human cancer cell lines, including breast cancer (MCF-7), lung cancer (NCI-H460), and cervical cancer (HeLa). For example, one analog showed an IC50 value of 0.99 μM against the BT-474 breast cancer cell line, indicating potent cytotoxicity .
Case Studies and Experimental Findings
A series of studies have been conducted to evaluate the efficacy of this compound and its analogs:
- Cytotoxic Assays : The MTT assay has been widely used to assess the viability of cancer cells after treatment with the compound. Results indicated that concentrations as low as 0.99 μM significantly reduced cell viability in BT-474 cells .
- Mechanistic Studies : Flow cytometry analysis revealed that treatment with the compound induced apoptosis through cell cycle arrest at the sub-G1 and G2/M phases. This suggests that the compound effectively disrupts normal cell cycle progression, leading to programmed cell death .
- In Silico Docking Studies : Molecular docking studies have indicated that the compound binds effectively to key proteins involved in cancer progression, such as tubulin. This binding may inhibit tubulin polymerization, further contributing to its anticancer activity .
Biological Activity Summary Table
Properties
IUPAC Name |
(Z)-1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N7O/c32-21(12-11-19-7-3-1-4-8-19)29-13-15-30(16-14-29)23-22-24(26-18-25-23)31(28-27-22)17-20-9-5-2-6-10-20/h1-12,18H,13-17H2/b12-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSZGVYDGDYYKD-QXMHVHEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C=CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)/C=C\C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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